3-(4-Iodophenoxymethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of 3-(4-Iodophenoxymethyl)pyridine is C12H10INO . The average mass is 311.118 Da and the monoisotopic mass is 310.980713 Da .Chemical Reactions Analysis
The regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model have been reported . This strategy relies on the use of proximal halide or sulfamate substituents to perturb pyridyne distortion, which in turn governs regioselectivities in nucleophilic addition and cycloaddition reactions .Scientific Research Applications
Optical and Electrical Properties
A study conducted by Kaya, Yıldırım, and Avci (2010) synthesized a series of pyridine-based Schiff bases, including variants related to 3-(4-Iodophenoxymethyl)pyridine. These compounds were examined for their optical, electrical, electrochemical, and fluorescence properties. The research found that these pyridine-based polyphenols are promising candidates for electronic, opto-electronic, and photovoltaic applications due to their polyconjugated structures and low band gaps. They also have high thermal stabilities, making them suitable for aerospace applications (Kaya, Yıldırım, & Avci, 2010).
Chemical Synthesis and Analysis
Attalla, Burnett, and Summers (1985) explored the synthesis of 3-(3′-Pyridinyloxymethyl)pyridine and its conversion to diquaternary salts. The research focused on the chemical synthesis and analysis of these compounds, contributing to the understanding of pyridine chemistry (Attalla, Burnett, & Summers, 1985).
Magnetic and Optical Properties
Alexandropoulos et al. (2011) developed a family of nonanuclear lanthanide clusters using 2-(hydroxymethyl)pyridine, which is structurally similar to 3-(4-Iodophenoxymethyl)pyridine. This research showcased the clusters' magnetic and optical properties, including single-molecule magnetism behavior and photoluminescence, highlighting the potential of these compounds in materials science (Alexandropoulos et al., 2011).
Safety and Hazards
Future Directions
The development of pyridine-based novel antibiotic/drug design is a promising future direction . The synthesis of substituted pyridines with diverse functional groups via the remodeling of (aza)indole/benzofurans skeletons has shown potential for the creation of highly decorated derivatives of the medicinally privileged pyridine heterocycle .
properties
IUPAC Name |
3-[(4-iodophenoxy)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAIPYBAKIPQNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenoxymethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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